5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group and a chloromethyl group, which contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one falls under the category of heterocyclic compounds, specifically thienopyrimidines. These compounds are often studied for their biological activities and are classified based on their structural features and functional groups.
The synthesis of 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions that may include cyclization processes, halogenation, and nucleophilic substitutions.
Technical Details:
The molecular structure of 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be represented using various chemical notation systems:
O=C1C2=C(N=CN1)SC(C)=C2C3=CC=C(Br)C=C3
.1S/C13H9BrN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
.The compound features a thieno[2,3-d]pyrimidine core structure with substituents that enhance its reactivity and biological activity. The presence of a bromine atom at the para position of the phenyl ring increases its electrophilicity.
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions due to its functional groups:
Technical Details:
These reactions are typically carried out under controlled conditions to optimize yield and minimize byproducts.
The mechanism of action for 5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one is primarily related to its interactions with biological targets:
Research indicates that thienopyrimidine derivatives exhibit various biological activities including anti-inflammatory and anticancer properties.
Relevant Data:
Hazard classifications indicate that this compound is acutely toxic if ingested (Acute Tox. 3 Oral), necessitating careful handling .
5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific uses:
This compound's unique structure and properties make it a valuable candidate for further research in pharmaceutical applications and organic synthesis.
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4